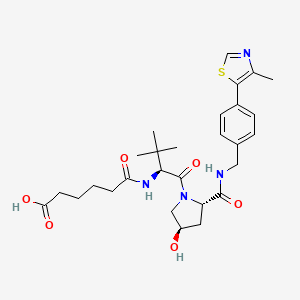
N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as anilides . It’s a potent inhibitor of bacterial phosphopantetheinyl transferase that attenuates secondary metabolism and thwarts bacterial growth .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular formula of the compound is C13H11ClN2O2 . The InChI representation is InChI=1S/C13H11ClN2O2/c1-18-12-8-9 (5-6-10 (12)14)16-13 (17)11-4-2-3-7-15-11/h2-8H,1H3, (H,16,17) . The Canonical SMILES representation is COC1=C (C=CC (=C1)NC (=O)C2=CC=CC=N2)Cl .Chemical Reactions Analysis
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis
The molecular weight of the compound is 262.69 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 3 .Applications De Recherche Scientifique
Neuroprotective Agent in Parkinson’s Disease Research
VU 0361737 has been identified as a potent positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4 PAM). It exhibits neuroprotective effects, which are particularly relevant in the context of Parkinson’s disease . The compound’s ability to modulate glutamate receptors suggests its potential in mitigating excitotoxicity, a process implicated in the neuronal damage associated with Parkinson’s.
Modulation of Glutamate Neurotransmission
The compound’s selective action on mGluR4 receptors indicates its role in modulating glutamate neurotransmission . This is significant since glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is involved in various neurological disorders.
Potential in Psychiatric Disorder Treatment
Given the importance of glutamatergic signaling in psychiatric conditions, VU 0361737’s modulation of mGluR4 could be explored for therapeutic applications in disorders such as schizophrenia, anxiety, and depression, where glutamate system dysfunction is evident .
Attenuation of Neurotoxicity
In vitro studies have shown that VU 0361737 can partially attenuate cell death induced by neurotoxic agents like staurosporine and doxorubicin in human neuroblastoma SH-SY5Y cells . This suggests a potential application in developing treatments that protect against chemotherapy-induced neurotoxicity.
Research Tool in Neuropharmacology
As a selective mGluR4 PAM, VU 0361737 serves as a valuable research tool in neuropharmacology to study the role of mGluR4 in various physiological and pathological processes within the central nervous system .
Exploration of mGluR4 in Pain Perception
The modulation of mGluR4 has implications in pain perception and management. VU 0361737 could be used to investigate the receptor’s role in pain pathways and the development of novel analgesics .
Investigation of mGluR4 in Motor Control
mGluR4 receptors are involved in motor control, and VU 0361737 could be utilized to understand the receptor’s function in motor disorders and to explore potential therapeutic targets .
Study of mGluR4 in Addiction and Reward Pathways
The involvement of mGluR4 in addiction and reward pathways presents an opportunity to use VU 0361737 in addiction research, potentially leading to new approaches in treating substance use disorders .
Mécanisme D'action
Target of Action
The primary target of VU 0361737 is the metabotropic glutamate receptor 4 (mGluR4) . This receptor plays a crucial role in the central nervous system (CNS), particularly in the regulation of neurotransmitter release .
Mode of Action
VU 0361737 acts as a positive allosteric modulator (PAM) of mGluR4 . This means it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself . The EC50 values for its action on human and rat mGluR4 receptors are 240 nM and 110 nM, respectively .
Biochemical Pathways
Its modulation of mglur4 can influence various downstream effects, potentially impacting neurotransmission and neuronal excitability .
Pharmacokinetics
VU 0361737 exhibits high plasma clearance (894 mL/min/kg) and a terminal elimination half-life of 1.9 hours in rats following intraperitoneal injection . These properties suggest that the compound is rapidly metabolized and eliminated from the body .
Result of Action
VU 0361737 has been shown to have a neuroprotective effect . In vitro studies have demonstrated that it can partially attenuate cell death evoked by certain compounds in human neuroblastoma SH-SY5Y cells .
Action Environment
The action, efficacy, and stability of VU 0361737 can be influenced by various environmental factors. For instance, its CNS penetrance suggests that it can cross the blood-brain barrier . .
Orientations Futures
Propriétés
IUPAC Name |
N-(4-chloro-3-methoxyphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-12-8-9(5-6-10(12)14)16-13(17)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYUXFNGXHNNDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657816 |
Source


|
| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1161205-04-4 |
Source


|
| Record name | N-(4-Chloro-3-methoxyphenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does VU0361737 interact with its target and what are the downstream effects?
A1: VU0361737 acts as a selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor subtype 4 (mGluR4) [, ]. Unlike agonists that directly activate the receptor, PAMs bind to an allosteric site and enhance the receptor's response to glutamate, its natural ligand. This modulation of mGluR4 activity has been implicated in various neurological processes, making VU0361737 a potential therapeutic agent for conditions such as Parkinson's disease and anxiety disorders.
Q2: What is known about the structure-activity relationship (SAR) of VU0361737?
A2: While specific SAR studies for VU0361737 are limited in the provided literature, its classification as a heterobiarylamide highlights a structural class known to exhibit mGluR4 PAM activity []. Further research exploring modifications to its core structure could provide valuable insights into optimizing its potency, selectivity, and pharmacological properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

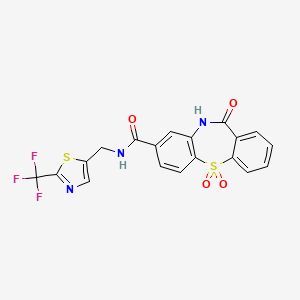
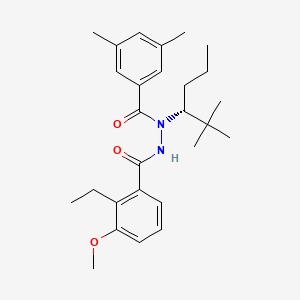
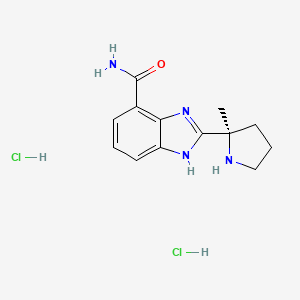

![N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide](/img/no-structure.png)
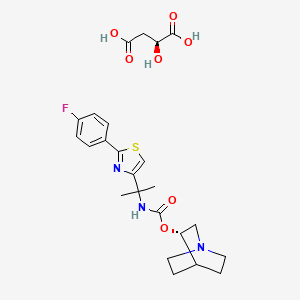
![N-[4-(2-Chloro-5-Methylpyrimidin-4-Yl)phenyl]-N-(4-{[(Difluoroacetyl)amino]methyl}benzyl)-2,4-Dihydroxybenzamide](/img/structure/B611661.png)

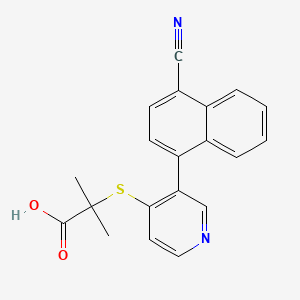
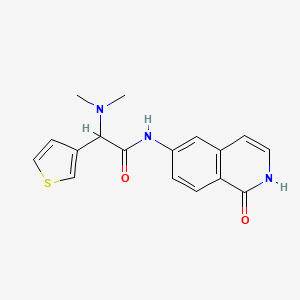
![N-Acetyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B611673.png)
